![molecular formula C8H11NO4S B1307111 N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide CAS No. 878427-52-2](/img/structure/B1307111.png)

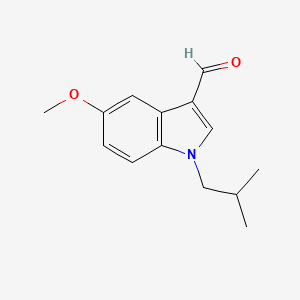

N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

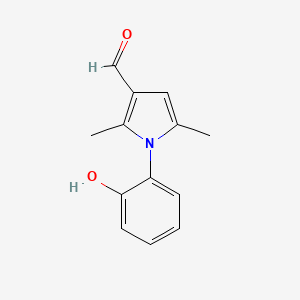

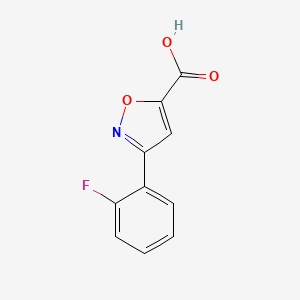

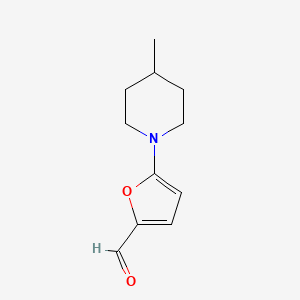

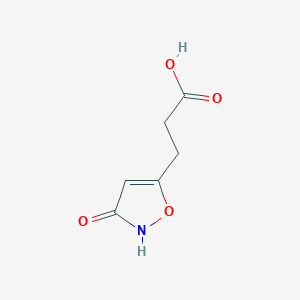

N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C8H11NO4S and its molecular weight is 217.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches and Chemical Transformations

The compound N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide and its derivatives play a significant role in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and complex molecules. For example, a highly efficient synthetic route was developed for the synthesis of rosuvastatin precursors, utilizing a compound closely related to this compound. This method highlights the importance of such compounds in facilitating the preparation of key pyrimidine precursors without the need for metal catalysis or cryogenic conditions, thereby offering a superior approach to existing methodologies (Šterk et al., 2012).

Pharmacological Research

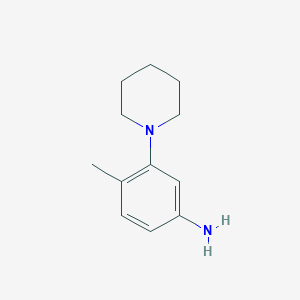

In the realm of pharmacological research, derivatives of this compound have been explored for their potential therapeutic applications. A study on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines revealed their selectivity as 5-HT7 receptor ligands or as multifunctional agents, indicating the compound's utility in designing drugs for the treatment of complex diseases, such as CNS disorders. The research identified compounds with potent and selective antagonist activity towards the 5-HT7 receptor, demonstrating significant antidepressant-like and pro-cognitive properties, which underscores the therapeutic potential of N-alkylated arylsulfonamides (Canale et al., 2016).

Material Science and Catalysis

Furthermore, compounds related to this compound have been utilized in material science and catalysis. For instance, the renewable chemical 5-hydroxymethylfurfural (HMF) was selectively carbonylated to a new compound using a water-soluble palladium complex, showcasing the compound's role in facilitating novel carbonylation reactions in an environmentally friendly manner. This research not only highlights the compound's versatility in organic synthesis but also its contribution to advancing green chemistry initiatives (Papadogianakis et al., 1994).

Mechanism of Action

Target of Action

Similar compounds have been involved in the synthesis of biologically active molecules, including hif-1 inhibitors and ephrin binding inhibitors .

Mode of Action

It’s known that similar compounds participate in suzuki coupling reactions, which are used for creating carbon-carbon bonds .

Result of Action

Similar compounds have been implicated in the synthesis of stable dye-sensitized solar cells and the inhibition of ephrin binding .

Action Environment

It’s known that similar compounds should be stored in an inert atmosphere at 2-8°c .

Properties

IUPAC Name |

N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-9(14(2,11)12)5-7-3-4-8(6-10)13-7/h3-4,6H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAHVGJSSMSJPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(O1)C=O)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390363 |

Source

|

| Record name | N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878427-52-2 |

Source

|

| Record name | N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)

![3-[4-(Methylsulfamoyl)phenyl]propanoic acid](/img/structure/B1307071.png)

![(2,4-Dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1307078.png)

![5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1307080.png)

![1-(3-Fluoro-benzyl)-[1,4]diazepane](/img/structure/B1307085.png)